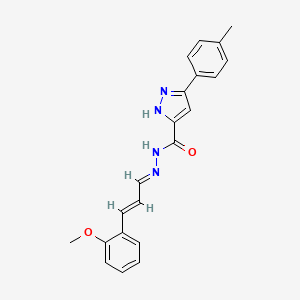![molecular formula C14H11Cl2NO B2478641 4-chloro-2-{(E)-[(2-chlorobenzyl)imino]methyl}phenol CAS No. 1093989-26-4](/img/structure/B2478641.png)
4-chloro-2-{(E)-[(2-chlorobenzyl)imino]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-2-{(E)-[(2-chlorobenzyl)imino]methyl}phenol is a chemical compound with the molecular formula C14H11Cl2NO and a molecular weight of 280.15. It is a type of Schiff base, which is typically formed by the condensation of a primary amine with an active carbonyl compound. Schiff bases are known for their versatility and are widely used in various fields of research and industry .
Métodos De Preparación
The synthesis of 4-chloro-2-{(E)-[(2-chlorobenzyl)imino]methyl}phenol involves the reaction of 4-chlorosalicylaldehyde with 2-chlorobenzylamine under specific conditions. The reaction is typically carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .
Análisis De Reacciones Químicas
4-chloro-2-{(E)-[(2-chlorobenzyl)imino]methyl}phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride, resulting in the formation of amines.
Aplicaciones Científicas De Investigación
4-chloro-2-{(E)-[(2-chlorobenzyl)imino]methyl}phenol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes, which are studied for their structural and photophysical properties.
Biology: The compound exhibits antimicrobial activity and is used in the development of antibacterial agents.
Medicine: It is investigated for its potential therapeutic properties, including its ability to inhibit certain enzymes and pathways involved in disease processes.
Industry: The compound is used in the synthesis of various organic materials and as an intermediate in the production of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 4-chloro-2-{(E)-[(2-chlorobenzyl)imino]methyl}phenol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of certain enzymes. Additionally, the Schiff base structure allows for the formation of hydrogen bonds and other interactions with biological molecules, leading to its antimicrobial and therapeutic effects .
Comparación Con Compuestos Similares
4-chloro-2-{(E)-[(2-chlorobenzyl)imino]methyl}phenol is unique compared to other similar compounds due to its specific substitution pattern and the presence of both chloro and imino groups. Similar compounds include:
4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol: This compound has a similar structure but with a different substitution pattern on the benzyl group.
4-chloro-2-{(E)-[(2,6-dimethylphenyl)imino]methyl}phenol: This compound has additional methyl groups on the phenyl ring, which can affect its chemical and biological properties
Propiedades
IUPAC Name |
4-chloro-2-[(2-chlorophenyl)methyliminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO/c15-12-5-6-14(18)11(7-12)9-17-8-10-3-1-2-4-13(10)16/h1-7,9,18H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTKZZSTMJNCJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN=CC2=C(C=CC(=C2)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-BROMO-2-FLUOROPHENYL)-2-{[6-(3,5-DIMETHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE](/img/structure/B2478558.png)

![3-benzyl-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2478561.png)



![(2S)-2-(3-Bicyclo[4.1.0]heptanyl)propan-1-ol](/img/structure/B2478565.png)



![N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide](/img/structure/B2478571.png)



